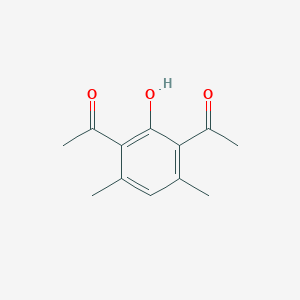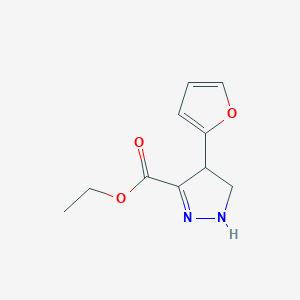
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for many years. It is a well-known inhibitor of chloride channels and anion exchangers, and has been used to study a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling.
作用機序
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is a potent inhibitor of chloride channels and anion exchangers, and its mechanism of action is well-understood. It binds to the extracellular domain of these proteins and blocks the passage of chloride ions or other anions through the channel or exchanger. This results in a disruption of normal cellular function, which can be used to study the role of these proteins in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. It has been shown to inhibit chloride channels and anion exchangers in a variety of cell types, including red blood cells, neurons, and epithelial cells. This inhibition can lead to changes in cell volume, pH, and ion concentrations, which can affect a variety of physiological processes. This compound has also been shown to have effects on membrane potential, neurotransmitter release, and synaptic transmission.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has several advantages as a research tool. It is a potent and specific inhibitor of chloride channels and anion exchangers, which makes it useful for studying the function and regulation of these proteins. It is also relatively easy to synthesize and purify, which makes it readily available for research use. However, there are some limitations to its use. This compound can have off-target effects on other proteins, which can complicate data interpretation. Additionally, its use in vivo may be limited by its toxicity and potential side effects.
将来の方向性
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride channels and anion exchangers, which could help to elucidate the specific roles of these proteins in various physiological processes. Another area of interest is the use of this compound as a tool for drug discovery, as it has been shown to interact with a variety of drug targets. Finally, there is interest in the development of new methods for synthesizing this compound and related compounds, which could improve its availability and reduce its cost.
合成法
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,5-dimethylaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been used extensively in scientific research to study the function and regulation of chloride channels and anion exchangers. It has been used to investigate the role of these proteins in a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling. This compound has also been used to study the effects of various drugs and toxins on chloride channel function.
特性
分子式 |
C14H13F2NO2S |
|---|---|
分子量 |
297.32 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-4-3-11(15)8-13(14)16/h3-8,17H,1-2H3 |
InChIキー |
LQYTZYXAXSPOFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
正規SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)
![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)


![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)